1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1704067-28-6
VCID: VC2597438
InChI: InChI=1S/C11H13BrF2N2/c1-15-2-4-16(5-3-15)10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3
SMILES: CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F
Molecular Formula: C11H13BrF2N2
Molecular Weight: 291.13 g/mol

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine

CAS No.: 1704067-28-6

Cat. No.: VC2597438

Molecular Formula: C11H13BrF2N2

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine - 1704067-28-6

Specification

CAS No. 1704067-28-6
Molecular Formula C11H13BrF2N2
Molecular Weight 291.13 g/mol
IUPAC Name 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine
Standard InChI InChI=1S/C11H13BrF2N2/c1-15-2-4-16(5-3-15)10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3
Standard InChI Key ADVHZFNASDZLHB-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F
Canonical SMILES CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F

Introduction

Chemical Structure and Properties

Structural Identification

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine consists of a halogenated aromatic ring connected to a methylpiperazine group. The molecular formula is C11H13BrF2N2, with a molecular weight of 291.14 g/mol . The compound is identified by CAS number 1704067-28-6 and MDL number MFCD28400273 . The structure features a bromine atom at the 5-position and fluorine atoms at the 2,3-positions of the phenyl ring, connected to the nitrogen atom of the piperazine ring, with a methyl group attached to the opposite nitrogen of the piperazine.

The SMILES notation for this compound is CN1CCN(C2=CC(Br)=CC(F)=C2F)CC1, providing a string representation of its molecular structure . This structural information is essential for understanding the compound's potential interactions with biological targets and its physicochemical behavior.

Physical and Chemical Properties

The physical and chemical properties of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine are primarily determined by its structural features. The following table summarizes the key identifying information and properties of this compound:

PropertyValue
Molecular FormulaC11H13BrF2N2
Molecular Weight291.14 g/mol
CAS Number1704067-28-6
MDL NumberMFCD28400273
IUPAC Name1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine
SMILESCN1CCN(C2=CC(Br)=CC(F)=C2F)CC1
Standard Purity95%

The presence of halogen atoms (bromine and fluorine) on the phenyl ring significantly influences the compound's lipophilicity, which is an important consideration for drug design as it affects membrane permeability and bioavailability. The piperazine component, being a basic heterocycle, contributes to the compound's water solubility and provides sites for hydrogen bonding interactions with potential biological targets.

Synthesis Methods

Reaction Monitoring and Purification

During the synthesis of piperazine derivatives like 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine, analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically employed to monitor reaction progress and assess product purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential analytical tools.

Structural Analogs and Structure-Activity Relationships

Comparative Analysis of Structural Analogs

Several structural analogs of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine have been reported in the literature, each with subtle differences that can significantly impact their biological activities and physicochemical properties. The following table compares the key properties of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine with some of its structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine1704067-28-6C11H13BrF2N2291.14
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine1704096-45-6C11H13BrF2N2291.13
1-(4-Bromo-phenyl)-4-methyl-piperazine130307-08-3C11H15BrN2255.15
1-(5-bromo-2-fluorobenzoyl)-4-methylpiperazine-C12H14BrFN2O301.03 (as [M+H]+)
Structural FeaturePotential Binding MechanismBiological Significance
Bromine at 5-positionHydrophobic interactions, halogen bondingEnhanced binding affinity to hydrophobic pockets
Fluorine atoms at 2,3-positionsHydrogen bond acceptors, enhanced lipophilicityImproved metabolic stability, membrane permeability
Piperazine ringHydrogen bond donor/acceptor, ionic interactionsTarget selectivity, improved solubility
Methyl group on piperazineHydrophobic interactionsFine-tuning of receptor binding

Research Applications

Medicinal Chemistry Applications

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine serves as a valuable building block in medicinal chemistry for the development of more complex bioactive molecules. Its well-defined structure, with specific substitution patterns, makes it useful for structure-activity relationship studies in drug discovery programs.

Researchers may use this compound as:

  • A starting material for the synthesis of more complex drug candidates

  • A chemical probe for studying specific biological pathways or targets

  • A reference compound for developing and validating analytical methods

Synthetic Applications

Beyond its potential biological applications, 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine has utility in organic synthesis. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the creation of more complex molecular structures.

This compound could serve as an intermediate in the synthesis of compound libraries for high-throughput screening in drug discovery, where the systematic modification of the halogenated phenyl ring might generate compounds with diverse biological activities.

Future Research Directions

Several promising avenues for future research on 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine include:

  • Comprehensive biological screening against panels of enzymes, receptors, and cellular assays to identify specific targets

  • Development of optimized synthetic routes to improve yield, reduce environmental impact, and enable large-scale production

  • Quantitative structure-activity relationship (QSAR) studies to understand how structural modifications affect biological activity

  • Computational modeling of interactions with potential biological targets to guide rational design of derivatives

  • Investigation of the compound's physicochemical properties, including solubility, stability, and membrane permeability, which are important parameters for drug development

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